mGlu5 Negative Allosteric Modulation Potency: VU0652835 vs. MPEP and MTEP
VU0652835 inhibits mGlu5-mediated signaling with an IC50 of 81 nM in calcium flux assays . This potency is intermediate between the first-generation mGlu5 NAM MPEP (IC50 = 36 nM) and the clinically investigated NAM fenobam (IC50 = 87 nM) . The quantitative differentiation in potency allows researchers to select VU0652835 for studies requiring a less potent NAM than MTEP (IC50 = 5 nM) while maintaining greater potency than fenobam .
| Evidence Dimension | IC50 for mGlu5 negative allosteric modulation |
|---|---|
| Target Compound Data | 81 nM |
| Comparator Or Baseline | MPEP: 36 nM; MTEP: 5 nM; Fenobam: 87 nM |
| Quantified Difference | 2.25-fold less potent than MPEP; 16.2-fold less potent than MTEP; 1.07-fold more potent than fenobam |
| Conditions | Calcium flux assay in HEK293 cells expressing human mGlu5 |
Why This Matters
Selecting VU0652835 provides a defined level of mGlu5 NAM activity distinct from MPEP and MTEP, enabling nuanced pharmacological interrogation of mGlu5 function.
